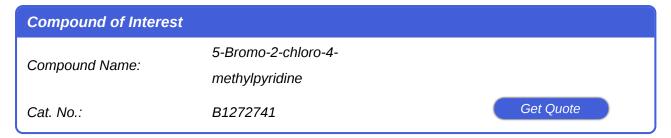


An In-depth Technical Guide to 5-Bromo-2chloro-4-methylpyridine

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CAS Number: 778611-64-6

This technical guide provides a comprehensive overview of **5-Bromo-2-chloro-4-methylpyridine**, a key halogenated pyridine derivative. It is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis. This document details the compound's physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its applications and safety considerations.

Physicochemical and Spectroscopic Data

5-Bromo-2-chloro-4-methylpyridine, also known as 5-bromo-2-chloro-4-picoline, is a versatile chemical intermediate.[1] Its key physical and chemical properties are summarized in the table below.



Property	Value	Reference
CAS Number	778611-64-6	Sigma-Aldrich
Molecular Formula	C ₆ H ₅ BrClN	Sigma-Aldrich
Molecular Weight	206.47 g/mol	Sigma-Aldrich
Appearance	Solid	Sigma-Aldrich
Melting Point	29-31 °C	Sigma-Aldrich
Density	1.624 g/mL at 25 °C	Sigma-Aldrich
Solubility	Soluble in some organic solvents like dichloromethane, less soluble in water.	Pipzine Chemicals
Stability	Stable under normal conditions, but may react with strong oxidizing agents.	Pipzine Chemicals

Spectroscopic Data Summary

Spectroscopy	Key Features
¹H NMR	Expected signals for aromatic protons and a methyl group.
¹³ C NMR	Expected signals for aromatic carbons and a methyl carbon.
IR Spectroscopy	Characteristic peaks for C-H, C=C, C=N, C-Cl, and C-Br bonds. An ATR-IR spectrum is available, though detailed analysis is proprietary.[2]
Mass Spectrometry	Expected molecular ion peak and fragmentation pattern corresponding to the loss of halogens and methyl group.

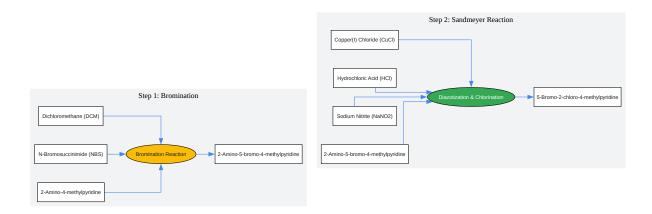


Synthesis and Experimental Protocol

The synthesis of **5-Bromo-2-chloro-4-methylpyridine** can be approached through a multistep process starting from a suitable pyridine precursor. A common strategy involves the selective halogenation of a substituted pyridine.[3] While a specific protocol for this exact compound is not readily available in the public domain, a plausible and detailed experimental procedure can be extrapolated from the synthesis of structurally similar compounds, such as 5-bromo-2,4-dichloropyridine.[1]

The proposed synthesis involves two main steps: the bromination of 2-amino-4-methylpyridine followed by a Sandmeyer-type reaction to introduce the chloro group.

Experimental Workflow



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Caption: Proposed two-step synthesis workflow for **5-Bromo-2-chloro-4-methylpyridine**.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
 dropping funnel, and a thermometer, dissolve 2-amino-4-methylpyridine (1 equivalent) in
 dichloromethane (DCM).
- Cooling: Cool the solution to 0 °C using an ice bath.
- Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) in DCM dropwise to the cooled solution, maintaining the temperature at 0 °C.
- Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
- Work-up: Once the reaction is complete, wash the reaction mixture with a 1M aqueous solution of sodium thiosulfate, followed by brine.
- Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
- Solvent Removal: Remove the solvent under reduced pressure to obtain the crude 2-amino-5-bromo-4-methylpyridine. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 5-Bromo-2-chloro-4-methylpyridine

- Diazotization: Dissolve the crude 2-amino-5-bromo-4-methylpyridine from the previous step in concentrated hydrochloric acid and cool the solution to -5 °C.
- Nitrite Addition: Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 0 °C. Stir the mixture for 1 hour at this temperature to form the diazonium salt.

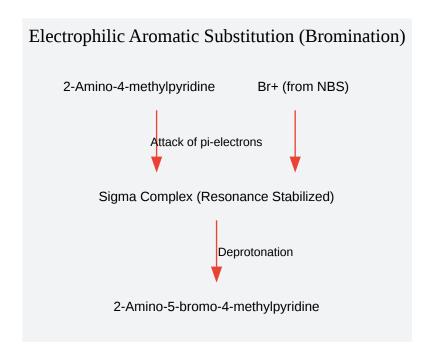


- Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2
 equivalents) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to
 the cuprous chloride solution.
- Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
- Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent such as ethyl acetate.
- Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reaction Mechanism

The synthesis involves two key reaction mechanisms: electrophilic aromatic substitution for the bromination and a Sandmeyer reaction for the introduction of the chlorine atom.

Bromination Mechanism



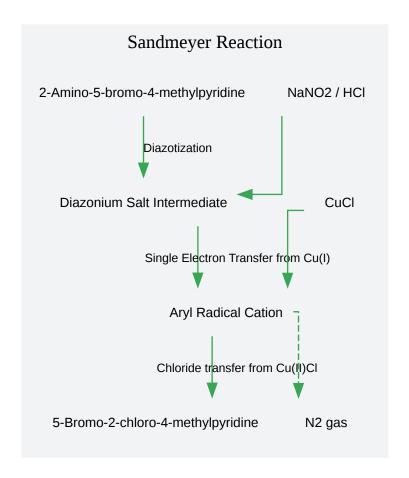
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Caption: Simplified mechanism of electrophilic bromination of the pyridine ring.

The amino group at the 2-position and the methyl group at the 4-position are activating groups that direct the incoming electrophile (bromonium ion from NBS) to the 5-position of the pyridine ring. The reaction proceeds via a resonance-stabilized carbocation intermediate (sigma complex).

Sandmeyer Reaction Mechanism



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Caption: Key steps in the Sandmeyer reaction for the conversion of the amino group to a chloro group.

The primary amine is converted to a diazonium salt using sodium nitrite and hydrochloric acid. The diazonium salt then undergoes a single electron transfer from copper(I) chloride to form an



aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from copper(II) chloride to yield the final product.

Applications in Research and Development

5-Bromo-2-chloro-4-methylpyridine is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Its halogenated structure provides two reactive sites that can be selectively functionalized through various cross-coupling reactions, nucleophilic substitutions, and other transformations.

- Pharmaceutical Synthesis: This compound serves as a key intermediate in the development
 of novel therapeutic agents. It is particularly utilized in the synthesis of antibacterial and
 antifungal compounds.[4] The pyridine core is a common scaffold in many biologically active
 molecules.
- Agrochemical Development: It is used in the formulation of modern pesticides and herbicides.[4] The specific substitution pattern can be tailored to design molecules with high efficacy against target pests and weeds while minimizing environmental impact.
- Materials Science: The unique electronic properties of halogenated pyridines make them interesting candidates for the development of specialized polymers and materials with enhanced optical and electronic characteristics.[4]

Safety and Handling

5-Bromo-2-chloro-4-methylpyridine is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statement	Description
H302	Harmful if swallowed.
H318	Causes serious eye damage.

Precautionary Statements:

• P280: Wear protective gloves/protective clothing/eye protection/face protection.



- P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
 Rinse mouth.
- P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes.
 Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a
 POISON CENTER/doctor.

It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

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